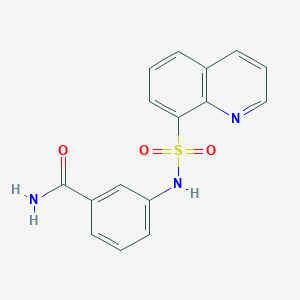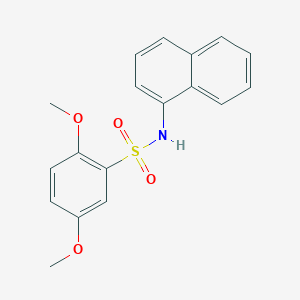![molecular formula C24H18N2O4S B280950 4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B280950.png)
4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide, also known as NDQ-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NDQ-1 belongs to a class of compounds known as naphthoquinone derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide is not fully understood, but it is believed to involve the induction of oxidative stress and the activation of apoptotic pathways in cancer cells. 4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, 4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide has also been shown to exhibit a range of other biological activities. Studies have shown that 4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide exhibits anti-inflammatory and antioxidant properties, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide for lab experiments is its potent cytotoxic activity against cancer cells, which makes it a valuable tool for studying the mechanisms of cancer cell death. However, 4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity to normal cells.
Future Directions
There are a number of potential future directions for research on 4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide. One area of interest is the development of more effective formulations of 4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide that can improve its solubility and reduce its toxicity. Another area of research involves the identification of the specific molecular targets of 4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide, which could provide valuable insights into its mechanism of action and potential therapeutic applications. Finally, there is also interest in exploring the potential use of 4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide in combination with other anticancer agents to improve its efficacy and reduce the likelihood of drug resistance.
Synthesis Methods
The synthesis of 4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide involves a multi-step process that begins with the reaction of 2-methyl-1,4-naphthoquinone with 3-methyl-2-nitrobenzenesulfonamide to form an intermediate compound. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-6-carboxylic acid to yield 4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide.
Scientific Research Applications
4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves its use as a potential anticancer agent. Studies have shown that 4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells.
properties
Molecular Formula |
C24H18N2O4S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-methyl-N-(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H18N2O4S/c1-14-7-9-15(10-8-14)31(29,30)25-19-11-12-20-22-18(13-21(27)26(20)2)16-5-3-4-6-17(16)24(28)23(19)22/h3-13,25H,1-2H3 |
InChI Key |
JETJFBNEWYCGPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)




![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)




![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)

![Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280896.png)